

Application Notes and Protocols for the Quantification of CK-119

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-119 is an interleukin-1 (IL-1) blocker that inhibits the cell growth of fibroblast-like corneal and conjunctival cells by primarily inhibiting DNA and RNA synthesis.[1][2] As a potential therapeutic agent, robust and reliable analytical methods for the quantification of **CK-119** in various matrices are essential for pharmacokinetic studies, formulation development, and quality control.

This document provides detailed application notes and protocols for the quantification of **CK-119** using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS protocol is adapted from a validated method for a similar small molecule and serves as a strong starting point for method development and validation.[3]

CK-119 Compound Details:



Parameter	Value
IUPAC Name	Pyridazino(4,5-C)pyridazine-3,4-dicarboxylic acid, 6-((4-chlorophenyl)methyl)-1,4,5,6-tetrahydro-1,4-dimethyl-5-oxo-, 3,4-diethyl ester[1]
CAS Number	197917-10-5[1][2]
Chemical Formula	C21H23CIN4O5[1]
Molecular Weight	446.88 g/mol [1]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of **CK-119** in bulk drug substance and simple formulations where high sensitivity is not required.

Quantitative Data Summary (Target Validation

Parameters)

Parameter Parameter	Target Range/Value
Linearity (R²)	> 0.999
Concentration Range	1 - 100 μg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	~0.1 μg/mL
Limit of Quantification (LOQ)	~0.3 μg/mL

Experimental Protocol: HPLC-UV

- 1. Instrumentation and Materials:
- HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance)



- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (ACS grade)
- CK-119 reference standard
- · Volumetric flasks and pipettes
- Syringe filters (0.45 μm)
- 2. Chromatographic Conditions:
- Mobile Phase: Acetonitrile and 0.1% formic acid in water (v/v). A gradient elution is recommended to ensure good peak shape and separation from potential impurities.
 - Initial Conditions: 30% Acetonitrile
 - Gradient: Linearly increase to 90% Acetonitrile over 10 minutes.
 - Hold: Hold at 90% Acetonitrile for 2 minutes.
 - Re-equilibration: Return to 30% Acetonitrile and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 μL
- UV Detection Wavelength: To be determined by UV scan of **CK-119** (likely in the range of 254-280 nm).
- 3. Standard and Sample Preparation:



- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of CK-119 reference standard in 10 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations from 1 to 100 µg/mL.
- Sample Preparation: Dissolve the sample containing CK-119 in the mobile phase to an
 expected concentration within the calibration range. Filter the final solution through a 0.45
 µm syringe filter before injection.
- 4. Data Analysis:
- Construct a calibration curve by plotting the peak area of CK-119 against the concentration
 of the prepared standards.
- Determine the concentration of **CK-119** in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of **CK-119** in complex biological matrices such as plasma, serum, and tissue homogenates. The following protocol is a recommended starting point based on a method for a similar small molecule.[3]

Quantitative Data Summary (Target Validation Parameters for Plasma)



Parameter	Target Range/Value
Linearity (R²)	> 0.995
Concentration Range	1 - 5000 ng/mL
Accuracy (% Bias)	± 15% (± 20% at LLOQ)
Precision (% RSD)	< 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ)	1 ng/mL
Matrix Effect	Within acceptable limits
Recovery	Consistent and reproducible

Experimental Protocol: LC-MS/MS

- 1. Instrumentation and Materials:
- LC-MS/MS system (e.g., Sciex Triple Quad™, Waters Xevo™, Agilent 6400 Series)
- Reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.7 μm particle size)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- CK-119 reference standard
- Internal Standard (IS) a structurally similar compound or a stable isotope-labeled CK-119.
- Biological matrix (e.g., human plasma)
- Microcentrifuge tubes
- 2. LC-MS/MS Conditions:



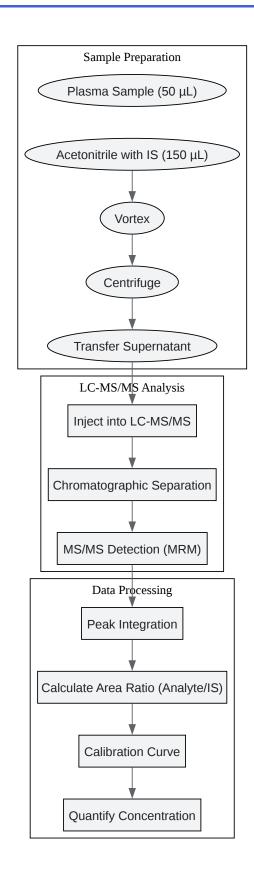
- Mobile Phase A: 0.1% Formic acid and 2 mM ammonium formate in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - Initial Conditions: 20% B
 - Gradient: Linearly increase to 95% B over 3 minutes.
 - Hold: Hold at 95% B for 1 minute.
 - Re-equilibration: Return to 20% B and equilibrate for 1.5 minutes.
- Column Temperature: 40 °C
- Injection Volume: 5 μL
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Mass Spectrometer: Triple Quadrupole
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions (Proposed):
 - CK-119: Precursor ion (Q1) m/z 447.1 → Product ion (Q3) [To be determined by infusion and fragmentation of the CK-119 standard. A plausible fragmentation would be the loss of the ethyl ester group, resulting in a product ion around m/z 374.1].
 - Internal Standard: To be determined based on the selected IS.
- 3. Standard and Sample Preparation (Plasma):
- Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of CK-119 and the IS
 in DMSO or acetonitrile.



- Working Standard Solutions: Prepare serial dilutions of the CK-119 stock solution in acetonitrile:water (1:1, v/v).
- Calibration Standards and Quality Controls (QCs): Spike the working standard solutions into blank plasma to prepare calibration standards (e.g., 1, 5, 20, 100, 500, 2000, 5000 ng/mL) and QC samples (low, mid, high concentrations).
- Sample Preparation (Protein Precipitation):
 - $\circ~$ To 50 μL of plasma sample, calibration standard, or QC, add 150 μL of acetonitrile containing the internal standard.
 - Vortex for 1 minute.
 - Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- 4. Data Analysis:
- Integrate the peak areas for CK-119 and the IS.
- Calculate the peak area ratio (CK-119/IS).
- Construct a calibration curve by plotting the peak area ratio against the concentration of **CK-119** using a weighted $(1/x^2)$ linear regression.
- Determine the concentration of **CK-119** in the unknown samples from the calibration curve.

Visualizations

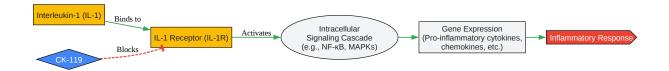




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Caption: Experimental workflow for CK-119 quantification by LC-MS/MS.





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Caption: Signaling pathway of IL-1 and the inhibitory action of **CK-119**.

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